tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-7-13(10)6-4-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKLUARVRMVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach involves intramolecular cyclization of amino alcohols. For example, 3-((benzylamino)methyl)oxetane-3-ol has been cyclized using chloroacetyl chloride under basic conditions to form spirocyclic intermediates. Adapted for 6-azaspiro[3.5]nonane, this method could involve:
-
Chloroacetylation : Reacting a linear amino alcohol with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C.
-
Base-Mediated Cyclization : Using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.
Key Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | DCM | 0°C | 85% |
| 2 | NaH | THF | 25°C | 78% |
Cyclization efficiency depends on steric effects and the leaving group’s reactivity. Bulky bases like NaH favor intramolecular attack over polymerization.
Boc Protection of the Spirocyclic Amine
Introducing the tert-butyloxycarbonyl (Boc) group to the spirocyclic amine requires careful optimization to avoid ring-opening side reactions.
Carbamate Formation via Boc Anhydride
The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base:
-
Base Selection : Triethylamine (Et₃N) outperforms stronger bases (e.g., DBU) by reducing N-alkylation byproducts.
-
Solvent Effects : Polar aprotic solvents like THF or acetonitrile enhance solubility without destabilizing the spirocycle.
Optimization Table :
| Base | Solvent | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Et₃N | THF | 2 | 88% | 99% |
| Pyridine | DCM | 4 | 76% | 95% |
| DMAP | ACN | 3 | 82% | 97% |
Reactions conducted at 0°C show slower kinetics but higher selectivity (>95% conversion).
Alternative Boc-Activating Agents
Boc-O-succinimide (Boc-OSu) offers advantages in moisture-sensitive reactions:
-
Conditions : 1.1 equiv Boc-OSu, 1.5 equiv Et₃N, in DCM at 25°C.
-
Yield : 91% with <2% di-Boc byproduct.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting flow chemistry improves reproducibility and safety for large-scale manufacturing:
-
Reactor Design : Tubular reactors with in-line mixing zones.
-
Parameters :
-
Residence time: 10–15 minutes.
-
Temperature: 20–30°C.
-
Pressure: 2–3 bar to maintain solvent liquidity.
-
Scale-Up Data :
| Batch Size (kg) | Yield | Purity |
|---|---|---|
| 1 | 85% | 98% |
| 10 | 88% | 97% |
| 100 | 84% | 96% |
Purification Strategies
-
Crystallization : Tert-butyl carbamates often crystallize from hexane/ethyl acetate mixtures.
-
Chromatography : Silica gel columns with gradient elution (petroleum ether to ethyl acetate) resolve Boc-protected products from unreacted amine.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Boc₂O/Et₃N | High yield, mild conditions | Requires anhydrous solvents |
| Boc-OSu | Minimal byproducts | Higher cost |
| Flow Chemistry | Scalable, consistent | Capital-intensive setup |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biological targets to develop new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Spirocyclic carbamates and related bicyclic analogs are widely used in pharmaceutical research due to their conformational rigidity and ability to mimic bioactive motifs. Below is a systematic comparison of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate with structurally similar compounds.
Structural Variations in Spiro Systems
Ring Size and Nitrogen Position
Bicyclic vs. Spiro Systems
Functional Group Modifications
Hydroxyl and Fluorine Substituents
- Hydroxyl Derivatives :
- Fluorinated Analogs :
Carboxylic Acid Derivatives
- 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS: 2227204-72-8): Carboxylic acid group enables conjugation or salt formation, broadening synthetic applications .
Physicochemical Properties
Biological Activity
Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 1935246-45-9
- IUPAC Name : tert-butyl N-(6-azaspiro[3.5]nonan-1-yl)carbamate
The compound features a spirocyclic structure that contributes to its unique pharmacological profile. Its configuration allows for interactions with various biological targets, making it a subject of interest in drug design.
This compound has been studied for its effects on various biological systems, particularly in relation to its potential as a therapeutic agent. The compound may exert its biological effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.
Pharmacokinetics
Research indicates that the compound exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system (CNS) effects.
These properties suggest that the compound could be effective in treating CNS disorders.
Anticancer Activity
A study investigated the anticancer potential of similar compounds within the spirocyclic family, demonstrating significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compounds showed IC values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation.
Neuroprotective Effects
Another area of research focused on the neuroprotective properties of related azaspiro compounds:
- Model Used : In vitro models of neuronal injury induced by oxidative stress.
- Findings : The compounds demonstrated a reduction in neuronal cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 1935246-45-9 |
| Blood-Brain Barrier Permeability | Yes |
| GI Absorption | High |
| Anticancer IC | 10 - 30 µM |
Q & A
Basic: What are the common synthetic routes for tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling the 6-azaspiro[3.5]nonane scaffold with tert-butyl carbamate using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Refluxing in aprotic solvents (e.g., dichloromethane or THF) with catalytic DMAP (4-dimethylaminopyridine) enhances reactivity . Yield optimization can be achieved via GC/MS monitoring to track intermediate formation and adjust stoichiometry . Purity is improved via column chromatography (silica gel, gradient elution) or recrystallization from ethyl acetate/hexane mixtures .
Advanced: How can computational methods predict reaction pathways for synthesizing this carbamate derivative?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA simulates reaction coordinates, while molecular dynamics (MD) assesses steric effects in the spirocyclic system . For example, IRC (intrinsic reaction coordinate) analysis validates proposed mechanisms, and docking studies predict regioselectivity during carbamate coupling . Hybrid approaches integrate computational predictions with experimental validation (e.g., NMR kinetics) to refine accuracy .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify spirocyclic protons (e.g., δ 1.4 ppm for tert-butyl) and carbamate carbonyl signals (δ 155–160 ppm) .
- IR : Stretching frequencies at ~1700 cm confirm the carbamate C=O bond .
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks in the solid state .
- HRMS : Validates molecular weight (e.g., [M+H] ion) with <2 ppm error .
Advanced: How do statistical experimental design (DoE) methods improve reaction optimization for this compound?
Methodological Answer:
Factorial designs (e.g., Box-Behnken or Central Composite) systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 3 factorial design revealed that THF at 60°C with 1.2 eq of EDC maximizes yield (85%) compared to dichloromethane . Response surface methodology (RSM) further refines interactions between variables, reducing experimental iterations by 40% while maintaining reproducibility .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C minimizes degradation . Periodic stability testing via HPLC (C18 column, acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., free amine or tert-butanol) . For long-term storage, lyophilization and desiccant packs (silica gel) are recommended .
Advanced: How can data contradictions between computational predictions and experimental results be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in simulations. A hybrid workflow integrates:
Experimental validation : Kinetic profiling (e.g., stopped-flow IR) to compare predicted vs. observed intermediates .
Implicit/Explicit solvation models : COSMO-RS or MD simulations account for solvent interactions .
Error analysis : Bayesian statistics quantifies uncertainty in computational parameters (e.g., Gibbs free energy ±2 kcal/mol) .
Iterative refinement of computational models using experimental data reduces deviations by >70% .
Basic: What role does the spirocyclic structure play in the compound’s reactivity?
Methodological Answer:
The 6-azaspiro[3.5]nonane core imposes steric constraints that influence nucleophilic attack at the carbamate carbonyl. Conformational analysis (via NOESY NMR) shows the spiro junction restricts rotation, stabilizing transition states during coupling reactions . This rigidity also enhances thermal stability, as evidenced by TGA (decomposition onset >200°C) .
Advanced: How can machine learning (ML) accelerate the discovery of derivatives with tailored properties?
Methodological Answer:
ML models trained on structural descriptors (e.g., Morgan fingerprints, 3D pharmacophore features) predict bioactivity or solubility. For example, random forest algorithms correlate substituent electronegativity with enzymatic inhibition (R = 0.89) . Transfer learning from PubChem datasets identifies novel derivatives with >50% improved synthetic accessibility scores . Automated platforms (e.g., ChemOS) integrate ML with robotic synthesis for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
